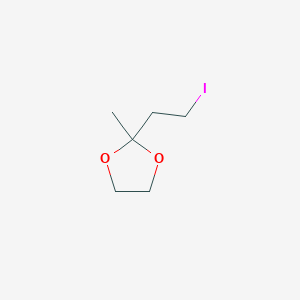

2-(2-Iodoethyl)-2-methyl-1,3-dioxolane

Übersicht

Beschreibung

The compound of interest, 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane, is a derivative of 1,3-dioxolane, which is a heterocyclic acetal and can be used as a solvent or as an intermediate in organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds such as 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane , 2-methyloxolane (2-MeOx) , and 2-(2-nitroethyl)-1,3-dioxolane have been synthesized and analyzed for various applications, including polymerization and as reagents for synthesizing other organic compounds.

Synthesis Analysis

The synthesis of related 1,3-dioxolane compounds involves various chemical routes. For instance, 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane was synthesized and polymerized using radical and cationic routes . Another compound, 2-methyl-1,3-dioxolane-2-ethanol, was prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane.

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives has been a subject of study. For example, the structure of a dimerized 1,3-dioxolane derivative was determined by X-ray diffraction . The geometrical isomers of various substituted 1,3-dioxolanes were also prepared and identified using nuclear magnetic resonance (NMR) spectroscopy . These studies highlight the importance of analytical techniques in determining the structure of such compounds.

Chemical Reactions Analysis

The reactivity of 1,3-dioxolane derivatives has been explored in several studies. The compound 2-(2-nitroethyl)-1,3-dioxolane was used as a reagent for synthesizing jasmonoid and prostaglandin intermediates, demonstrating its versatility in organic synthesis . Additionally, the cationic polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives was investigated, showing the potential for ring-opening polymerization and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are crucial for their application in various fields. The review on 2-methyloxolane (2-MeOx) discusses its properties as a bio-based solvent, including its solvent power, extraction efficiency, toxicological profile, and environmental impacts . These properties are essential for considering the use of 2-(2-Iodoethyl)-2-methyl-1,3-dioxolane in similar applications.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

2-(2-Iodoethyl)-2-methyl-1,3-dioxolane, a derivative of 1,3-dioxolane, has been studied for its role in polymer synthesis. For instance, Coskun et al. (1998) investigated the polymerization of a similar compound, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], using spectroscopic methods and thermal degradation analysis. They found that the thermal degradation of this polymer yields various volatile products including the monomer, indicating its potential in creating specialized polymers (Coskun et al., 1998).

Organic Synthesis

In organic synthesis, derivatives of 1,3-dioxolane have been utilized as key intermediates. For example, Petroski (2002) demonstrated the efficient preparation of 2-methyl-1,3-dioxolane-2-ethanol and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, highlighting their usefulness as methyl vinyl ketone equivalents. This showcases the versatility of 1,3-dioxolane derivatives in synthesizing a variety of organic compounds (Petroski, 2002).

Catalytic Processes

1,3-Dioxolane derivatives have also been explored in catalytic processes. Hirano et al. (2000) developed a novel hydroxyacylation of alkenes using 1,3-dioxolanes and molecular oxygen, catalyzed by N-Hydroxyphthalimide, indicating the potential of these compounds in catalysis (Hirano et al., 2000).

Electrochemical Applications

The application of 1,3-dioxolane derivatives in electrochemistry, particularly in battery technology, has been a topic of research. Goldman et al. (1989) studied the stabilization of LiAsF6/1,3-dioxolane in rechargeable lithium batteries, revealing the importance of these compounds in enhancing battery performance (Goldman et al., 1989).

Wirkmechanismus

The mechanism of action of similar compounds has been reported. For instance, a study reported the use of 2-aroylindole and dihydronaphthalene analogues of CA-4, which show strong inhibition on tubulin polymerization . Another study reported the reaction of the highly reactive ether ethylene oxide with water .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVDTZCWOQEFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452668 | |

| Record name | 2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodoethyl)-2-methyl-1,3-dioxolane | |

CAS RN |

53750-51-9 | |

| Record name | 2-(2-iodoethyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

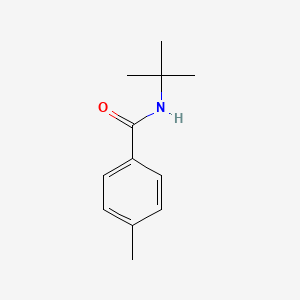

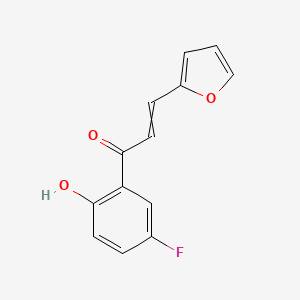

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)

![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)